N-Ethyl-N-(2-hydroxyethyl)perfluorooctylsulphonamide-d9
Description
Chemical Identity and Structural Characteristics
This compound (CAS 1265205-96-6) is a perfluorinated sulfonamide derivative with selective deuterium substitution at the ethyl and hydroxyethyl groups. Its molecular formula, C₁₂H₁₀D₉F₁₇NO₃S, reflects the replacement of nine hydrogen atoms with deuterium: five on the ethyl group (CD₂CD₃) and four on the hydroxyethyl moiety (CD₂CD₂O). The compound’s IUPAC name, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(1,1,2,2,2-pentadeuterioethyl)-N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)octane-1-sulfonamide, underscores its structural complexity.
The sulfonamide group is bonded to a perfluorooctyl chain, characterized by 17 fluorine atoms attached to eight carbons, rendering the molecule both hydrophobic and oleophobic. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Weight | 580.31 g/mol |
| Molecular Formula | C₁₂H₁₀D₉F₁₇NO₃S |
| SMILES Notation | [2H]C([2H])([2H])C([2H])([2H])N(...) |
| InChI Key | HUFHNYZNTFSKCT-YNSOAAEFSA-N |
The deuterated structure enhances isotopic distinction in analytical assays, enabling precise tracking in biological and environmental matrices. Compared to its non-deuterated counterpart (N-EtFOSE, CAS 1691-99-2), the molecular weight increases by approximately 9 atomic mass units, a critical feature for mass spectrometric differentiation.
Historical Context of Perfluorinated Sulfonamide Derivatives
Perfluorinated sulfonamides emerged in the mid-20th century as key components in industrial and consumer applications. The non-deuterated parent compound, N-Ethyl-N-(2-hydroxyethyl)perfluorooctylsulphonamide (N-EtFOSE), was widely utilized in stain-resistant coatings for textiles and paper products. Its commercial prominence peaked in formulations such as 3M’s Scotchgard, which dominated markets from 1956 until the early 2000s.
The phase-out of perfluorooctanesulfonyl fluoride (POSF)-derived products began in the early 21st century due to growing concerns over the environmental persistence and bioaccumulation of PFAS. This regulatory shift spurred the development of deuterated analogs like this compound to support advanced research into PFAS behavior. Deuterated compounds enabled scientists to disentangle metabolic pathways, particularly the conversion of precursors like N-EtFOSE into perfluorooctanesulfonate (PFOS), a terminal degradation product.
Significance in PFAS Research and Environmental Monitoring
This compound plays a pivotal role in contemporary PFAS research. As a stable isotope-labeled internal standard, it improves the accuracy of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, mitigating matrix effects and ion suppression in complex samples. Its deuterated structure allows researchers to distinguish between endogenous PFAS and experimental spikes in metabolic studies, facilitating precise quantification of uptake, distribution, and excretion kinetics.
In environmental monitoring, this compound aids in tracing the fate of PFAS precursors in ecosystems. For example, studies leveraging deuterated analogs have elucidated the breakdown of N-EtFOSE into PFOSA (perfluorooctanesulfonamide) and PFOS in aquatic systems, providing insights into transformation rates and bioaccumulation potentials. Additionally, its use in pharmacokinetic modeling has advanced risk assessment frameworks, particularly in estimating human exposure thresholds and half-lives for PFOS-related compounds.
Properties
CAS No. |
1265205-96-6 |
|---|---|
Molecular Formula |
C12H10F17NO3S |
Molecular Weight |
580.31 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(1,1,2,2,2-pentadeuterioethyl)-N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)octane-1-sulfonamide |
InChI |
InChI=1S/C12H10F17NO3S/c1-2-30(3-4-31)34(32,33)12(28,29)10(23,24)8(19,20)6(15,16)5(13,14)7(17,18)9(21,22)11(25,26)27/h31H,2-4H2,1H3/i1D3,2D2,3D2,4D2 |
InChI Key |
HUFHNYZNTFSKCT-YNSOAAEFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(C([2H])([2H])C([2H])([2H])O)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Canonical SMILES |
CCN(CCO)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Deuterated Ethylamine Synthesis
The ethyl-d5 group (C2D5) is typically synthesized via nucleophilic substitution or catalytic deuteration. One common method involves reacting bromoethane-d5 with ammonia under high-pressure conditions:
$$ \text{C}2\text{D}5\text{Br} + \text{NH}3 \rightarrow \text{C}2\text{D}5\text{NH}2 + \text{HBr} $$
This reaction proceeds in anhydrous ether at 0–5°C, yielding ethyl-d5-amine with >98% isotopic purity.
Deuterated 2-Hydroxyethylamine Synthesis
The 2-hydroxyethyl-d4 group (HO-CD2-CD2-) is prepared through reduction of deuterated glycine derivatives. For example, glycine-d4 is treated with lithium aluminum deuteride (LiAlD4) in tetrahydrofuran:
$$ \text{D}2\text{N-CD}2-\text{COOD} + \text{LiAlD}4 \rightarrow \text{D}2\text{N-CD}2-\text{CD}2\text{OD} $$
Subsequent hydrolysis yields 2-hydroxyethyl-d4-amine.
Stepwise Assembly of the Target Compound
Perfluorooctanesulfonyl Chloride Preparation
The perfluorooctylsulfonamide backbone is derived from perfluorooctanesulfonyl chloride (PFOS-Cl), synthesized via electrochemical fluorination of octanesulfonyl chloride. This process ensures full fluorination of the carbon chain while preserving the sulfonyl chloride group.
Sulfonamide Formation
PFOS-Cl is reacted with a mixture of deuterated ethylamine and 2-hydroxyethyl-d4-amine in dichloromethane under nitrogen atmosphere:
$$ \text{PFOS-Cl} + \text{C}2\text{D}5\text{NH}2 + \text{HO-CD}2-\text{CD}2-\text{NH}2 \rightarrow \text{N-EtFOSE-d9} + 2\text{HCl} $$
The reaction is conducted at −20°C to minimize side reactions, with triethylamine as a proton scavenger.
Purification and Isolation
Crude product is purified via reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and methanol:water (90:10 v/v) mobile phase. Isotopic purity (>99%) is verified by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
Analytical Characterization
Mass Spectrometry
HRMS analysis confirms the molecular ion [M-H]− at m/z 580.07, consistent with the theoretical mass of C12HD9F17NO3S. Fragmentation patterns align with cleavage at the sulfonamide bond, yielding perfluorooctanesulfonate (PFOS, m/z 499) and deuterated amine fragments.
Nuclear Magnetic Resonance
¹⁹F NMR reveals a singlet at δ −81.5 ppm for the perfluorinated chain, while ²H NMR confirms deuterium integration at the ethyl and hydroxyethyl groups.
Challenges and Optimization Strategies
Isotopic Impurity Mitigation
Proton contamination during synthesis is minimized by using deuterated solvents (e.g., D2O, CD3OD) and anhydrous conditions. Residual protiated species are removed via iterative HPLC.
Stability Considerations
The compound’s stability is ensured by storage at −20°C in amber vials to prevent photodegradation and hydrolysis. Long-term studies indicate <2% degradation over 12 months under recommended conditions.
Applications in Environmental and Toxicological Research
This compound is employed as an internal standard in EPA Method 1633 for PFAS analysis in water matrices. Its use in biotransformation studies, such as tracing PFOS formation in rat liver microsomes, underscores its utility in elucidating metabolic pathways.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-(2-hydroxyethyl)perfluorooctylsulphonamide-d9 can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The sulfonamide group can be reduced under specific conditions.
Substitution: The ethyl and hydroxyethyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone or aldehyde, while reduction of the sulfonamide group can yield an amine .
Scientific Research Applications
Consumer Products
N-Ethyl-N-(2-hydroxyethyl)perfluorooctylsulphonamide-d9 is utilized in various consumer products due to its surfactant properties. It is commonly found in:
- Water-repellent coatings for textiles and apparel, enhancing durability and resistance to stains.
- Food packaging materials , where it functions as a non-polymeric fluorinated surfactant to repel water and grease, thereby improving the shelf life of food products .
Environmental Applications
The compound plays a significant role in environmental monitoring and remediation:
- PFAS Studies : As a precursor to perfluorooctanesulfonate (PFOS), this compound is essential in understanding the biotransformation of PFAS compounds in the environment. Studies have shown that exposure to this compound can lead to the formation of PFOS in biological systems, which is critical for assessing environmental contamination levels .
- Analytical Chemistry : It serves as a reference standard in laboratories for detecting PFAS in water, soil, and biological samples. The compound's stable isotope-labeled form (d9) allows for precise quantification using advanced techniques like LC-MS/MS (Liquid Chromatography-Mass Spectrometry) .
Case Study 1: Biotransformation of EtFOSE
A study investigated the conversion of N-Ethyl-N-(2-hydroxyethyl)perfluorooctylsulphonamide (EtFOSE) to PFOS in male Sprague Dawley rats. The results indicated that approximately 10% of inhaled EtFOSE was biotransformed into PFOS within 24 hours post-exposure. This finding highlights the compound's relevance in toxicological studies and risk assessments related to PFAS exposure .
Case Study 2: Environmental Monitoring
In an environmental proficiency test conducted by the National Measurement Institute, this compound was included among various PFAS compounds analyzed in soil and water samples. The study aimed to evaluate laboratory methodologies for detecting these contaminants, demonstrating the compound's importance in ensuring compliance with environmental regulations .
Summary Table of Applications
| Application Area | Specific Uses | Analytical Techniques |
|---|---|---|
| Consumer Products | Water-repellent coatings, food packaging | - |
| Environmental Studies | PFAS biotransformation studies | LC-MS/MS |
| Analytical Chemistry | Reference standard for PFAS detection | - |
Mechanism of Action
The mechanism of action of N-Ethyl-N-(2-hydroxyethyl)perfluorooctylsulphonamide-d9 involves its interaction with various molecular targets and pathways. The perfluorinated carbon chain imparts stability and resistance to degradation, allowing the compound to persist in various environments. The sulfonamide group can interact with biological molecules, potentially affecting their function and activity. The deuterium atoms in the compound provide a unique signature that can be detected using advanced analytical techniques .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural Differences Among Sulfonamide-Based PFAS
Key Observations:
- Deuterated vs. Non-deuterated Forms: The deuterated versions (e.g., N-EtFOSE-d9, N-MeFOSE-d7) are chemically identical to their non-deuterated counterparts but are used exclusively for analytical quantification due to their isotopic stability .
Environmental Behavior and Biodegradation
Table 2: Degradation Pathways and Environmental Impact
Research Findings:
- N-EtFOSE-d9 undergoes microbial degradation in wastewater treatment systems, producing PFOS and PFOA, which accumulate in ecosystems .
- Rat liver microsomes metabolize N-EtFOSE into sulfonamide intermediates, highlighting its role as a metabolic precursor .
Analytical and Regulatory Considerations
Table 3: Analytical and Commercial Use
Key Points:
- Regulatory Status: N-EtFOSE and its derivatives are increasingly regulated due to their conversion into PFOS/PFOA. The EU’s REACH regulation restricts non-essential PFAS uses, impacting commercial availability .
- Analytical Utility : Deuterated analogs like N-EtFOSE-d9 are critical for complying with EPA Method 533 and ISO 21675, which mandate isotopic dilution for accurate PFAS quantification .
Biological Activity
N-Ethyl-N-(2-hydroxyethyl)perfluorooctylsulphonamide-d9 (EtFOSE-d9) is a perfluoroalkyl substance (PFAS) that has garnered attention due to its potential biological activity and environmental persistence. This article provides a comprehensive overview of the biological effects, metabolism, and toxicological implications of EtFOSE-d9, drawing from diverse research findings.
- Molecular Formula: C12HD9F17NO3S
- Molecular Weight: 580.31 g/mol
- CAS Number: 1265205-96-6
- Boiling Point: 120 °C
- Melting Point: -93.9 °C
Biological Activity Overview
EtFOSE-d9 is primarily recognized for its role as a precursor to perfluorooctanesulfonate (PFOS), a compound associated with various health risks. Studies indicate that EtFOSE can undergo biotransformation in biological systems, leading to the formation of PFOS, which is known for its persistence in the environment and bioaccumulation in living organisms.
Metabolism and Biotransformation
Research has shown that EtFOSE is rapidly converted to PFOS after exposure. For instance, a study involving male Sprague Dawley rats demonstrated that after inhalation exposure to EtFOSE vapor, significant conversion to PFOS occurred within 24 hours, with peak serum concentrations observed between days 8 and 14 post-exposure. Approximately 10% of the inhaled EtFOSE was biotransformed into PFOS, indicating a substantial metabolic pathway from EtFOSE to PFOS in vivo .
Toxicological Implications
The toxicological profile of EtFOSE-d9 suggests potential adverse effects on human health and the environment. Key findings include:
- Acute Toxicity: Exposure may lead to symptoms such as dizziness, nausea, and respiratory distress .
- Chronic Effects: Long-term exposure has been linked to organ damage and developmental issues in animal models .
- Environmental Persistence: As a PFAS compound, EtFOSE-d9 exhibits resistance to degradation, raising concerns about its accumulation in ecosystems .
Case Study: Inhalation Exposure in Rats
A pivotal study assessed the effects of inhalation exposure to EtFOSE in rats. The results indicated:
- Weight Gain: All rats gained weight during the study period.
- Clinical Observations: No abnormal clinical signs were noted during the exposure; however, serum analysis revealed significant levels of PFOS post-exposure.
This study highlights the need for further research into the long-term health effects of PFAS exposure through various routes .
Comparative Analysis of PFAS Compounds
Table 1 summarizes key findings related to different PFAS compounds, including EtFOSE-d9:
| Compound | CAS Number | Biotransformation Rate | Toxicity Level | Environmental Persistence |
|---|---|---|---|---|
| This compound | 1265205-96-6 | ~10% to PFOS | High | Very High |
| Perfluorooctanesulfonate (PFOS) | 1763-23-1 | N/A | Very High | Extremely High |
| Perfluorooctanoic acid (PFOA) | 335-67-1 | Moderate | High | High |
Q & A
Basic Research Questions
Q. How can researchers ensure accurate quantification of N-EtFOSE-d9 in environmental or biological matrices?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) coupled with isotopic dilution, employing deuterated analogs (e.g., N-EtFOSE-d9) as internal standards to correct for matrix effects and ionization efficiency. For example, LS-APGD (liquid sampling-atmospheric pressure glow discharge) paired with Orbitrap FT-MS has demonstrated robust detection of PFAS mixtures, including N-EtFOSE, at trace levels . Ensure calibration curves are validated against certified reference materials (CRMs) to minimize inter-laboratory variability .
Q. What experimental models are suitable for studying the environmental stability of N-EtFOSE-d9?
- Methodological Answer : Conduct hydrolysis and photolysis studies under controlled laboratory conditions. For hydrolysis, use buffered solutions (pH 3–10) at 25–50°C, monitoring degradation via LC-HRMS. For photolysis, employ UV light (254 nm) in aqueous systems and quantify transformation products (e.g., PFOS) using fragmentation patterns. Environmental persistence can be extrapolated using half-life calculations under simulated sunlight .
Advanced Research Questions
Q. How do interspecies differences impact the biotransformation pathways of N-EtFOSE-d9?
- Methodological Answer : Compare in vitro models (e.g., rat liver microsomes vs. rainbow trout hepatocytes) to identify species-specific cytochrome P450 (CYP) isoforms involved. For instance, rat CYP2C11 and human CYP2C9 catalyze N-dealkylation, producing perfluorooctanesulfonamide (PFOSA) and ethylene glycol derivatives. Use enzyme inhibition assays (e.g., ketoconazole for CYP3A4) to validate metabolic pathways .
Q. What analytical challenges arise when distinguishing N-EtFOSE-d9 from its non-deuterated analog in complex matrices?
- Methodological Answer : Optimize chromatographic separation using a C18 column with a methanol/ammonium acetate gradient to resolve isotopic peaks. Confirm identity via HRMS with a mass accuracy threshold <5 ppm. Note that matrix effects (e.g., ion suppression in wastewater) require post-column infusion of internal standards to validate recovery rates .
Q. How can researchers model the bioaccumulation potential of N-EtFOSE-d9 in aquatic ecosystems?
- Methodological Answer : Apply fugacity-based models (e.g., USEtox) parameterized with log Kow (octanol-water partition coefficient) and BCF (bioconcentration factor) data. For N-EtFOSE, experimental BCF values in rainbow trout (Oncorhynchus mykiss) range from 120–450 L/kg, indicating moderate bioaccumulation. Validate models using field data from PFAS-impacted rivers .
Q. What are the key intermediates in the oxidative degradation of N-EtFOSE-d9, and how can they be tracked?
- Methodological Answer : Use non-targeted HRMS screening (e.g., suspect screening with NIST libraries) to identify intermediates like N-ethyl perfluorooctanesulfonamido acetic acid (EtFOSAA). Employ MS/MS fragmentation (e.g., m/z transitions for PFOS at 499 → 80/99) to confirm structures. Advanced oxidation processes (AOPs) with hydroxyl radicals can accelerate degradation for pathway elucidation .
Data Contradiction Analysis
Q. Why do some studies report conflicting half-lives for N-EtFOSE-d9 in soil vs. aqueous systems?
- Methodological Answer : Soil organic carbon (SOC) content and microbial activity significantly influence degradation rates. For instance, anaerobic soils with high SOC (>5%) show prolonged half-lives (>200 days) due to reduced microbial bioavailability. In contrast, aerobic aqueous systems exhibit faster degradation (<30 days) via hydroxyl radical-mediated pathways. Always contextualize experimental conditions (e.g., redox status, temperature) when comparing data .
Methodological Best Practices
Q. What quality control (QC) measures are critical for PFAS research involving deuterated standards?
- Methodological Answer :
- Blanks : Analyze procedural blanks (solvent + labware) to detect background contamination.
- Recovery : Spike matrices with N-EtFOSE-d9 at low/high concentrations (e.g., 1–100 ng/L) to assess extraction efficiency (target: 70–120%).
- Isotopic Purity : Verify deuterium incorporation (>98%) via NMR or HRMS to avoid isotopic cross-talk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
